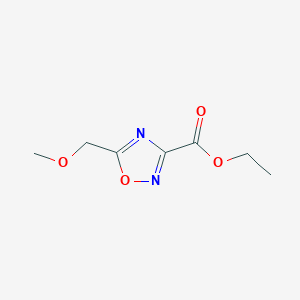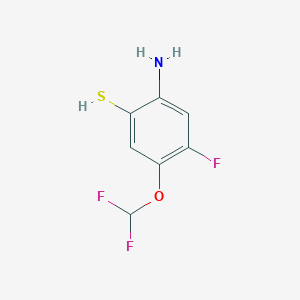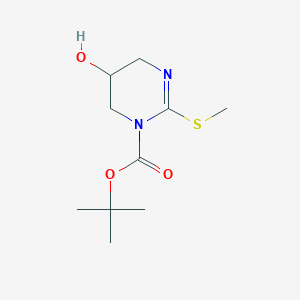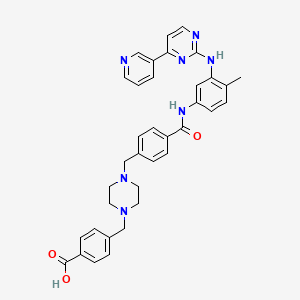
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.1 g/mol. Dopamine plays a crucial role in various physiological functions, including movement control, motivation, and reward.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)benzene-1,3-diol hydrobromide involves the reaction of 2,4-dihydroxybenzaldehyde with 2-aminoethanol in the presence of hydrobromic acid. The reaction mixture is stirred at room temperature for 24 hours, resulting in the formation of the desired compound as a white powder with an 85% yield.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The starting materials, 2,4-dihydroxybenzaldehyde, 2-aminoethanol, and hydrobromic acid, are used in appropriate quantities to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) is often used to reduce the nitro group to an amino group.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
科学研究应用
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide has a wide range of applications in various fields of scientific research. It is extensively used as a neurotransmitter in neuropharmacology and neurochemistry. The compound is also used in the study of neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder. Additionally, it is employed in the development of lipid polymer hybrid nanomaterials for mRNA delivery.
作用机制
The compound acts as a neurotransmitter in the central nervous system by binding to and activating dopamine receptors. This activation results in various physiological responses, including movement control, motivation, and reward. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which play a critical role in regulating mood and behavior.
相似化合物的比较
Similar Compounds
Dopamine: The naturally occurring neurotransmitter with similar physiological functions.
N1, N3, N5-tris (2-aminoethyl)benzene-1,3,5-tricarboxamide: A lipid-like nanomaterial used in mRNA delivery.
Uniqueness
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is unique due to its synthetic nature and enhanced stability compared to natural dopamine. The hydrobromide salt form increases its water solubility, making it more suitable for various experimental setups.
属性
分子式 |
C8H12BrNO2 |
|---|---|
分子量 |
234.09 g/mol |
IUPAC 名称 |
5-(2-aminoethyl)benzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C8H11NO2.BrH/c9-2-1-6-3-7(10)5-8(11)4-6;/h3-5,10-11H,1-2,9H2;1H |
InChI 键 |
ORHNPQOUNADMDK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1O)O)CCN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)
![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)




![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
